![molecular formula C17H17NO3S B6458833 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 2549133-24-4](/img/structure/B6458833.png)
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-[1,1'-biphenyl]-4-carboxamide
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Description
“N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-[1,1’-biphenyl]-4-carboxamide” is an organic compound . It is used as an anti-inflammatory agent .
Chemical Reactions Analysis
Biphenyl-based compounds undergo various chemical reactions. For instance, they can undergo Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . The specific chemical reactions involving “N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-[1,1’-biphenyl]-4-carboxamide” are not detailed in the available resources.Scientific Research Applications
- Application : MSBC, due to its AIE-active properties, can be incorporated into luminescent materials. These materials find use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), sensors, and bioimaging agents .
- Application : Researchers have utilized MSBC as a building block to create dual-pore COFs with hierarchical porosity. These COFs exhibit tunable properties and find applications in gas storage, catalysis, and drug delivery .
Aggregation-Induced Emission (AIE) Materials
Covalent Organic Frameworks (COFs)
properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-22(20,21)13-5-12-18-17(19)16-10-8-15(9-11-16)14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,18,19)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAIRRGTOOAJNV-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-[1,1'-biphenyl]-4-carboxamide |
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